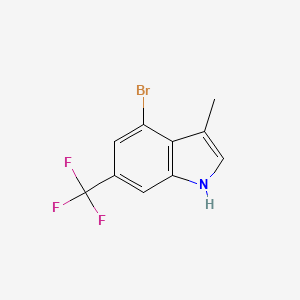

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7BrF3N |

|---|---|

Molecular Weight |

278.07 g/mol |

IUPAC Name |

4-bromo-3-methyl-6-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H7BrF3N/c1-5-4-15-8-3-6(10(12,13)14)2-7(11)9(5)8/h2-4,15H,1H3 |

InChI Key |

JJEQRCYDJOCLLH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C(=CC(=C2)C(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 3-methylindole, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Substituted Bromo-Trifluoromethyl Indoles

Key Observations :

- Positional Effects : Bromo at C4 (target compound) vs. C5–C7 in analogs alters electronic distribution and reactivity.

- Trifluoromethyl Group: The C6-CF₃ group in the target compound enhances stability compared to non-CF₃ analogs (e.g., 6-Bromo-4-fluoro-1H-indole) .

- Steric Impact : Methyl at C3 provides moderate steric bulk, whereas iodo at C3 (5-Bromo-3-iodo analog) significantly increases steric hindrance .

Methyl-Substituted Indoles

Key Observations :

Biological Activity

4-Bromo-3-methyl-6-(trifluoromethyl)-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 4-position, a methyl group at the 3-position, and a trifluoromethyl group at the 6-position of the indole ring. This unique substitution pattern is hypothesized to influence its biological activity significantly.

Antiviral Activity:

Indole derivatives have been extensively studied for their antiviral properties, particularly against HIV. The indole core has been shown to interact with viral proteins, inhibiting critical processes such as integrase activity. For instance, structural modifications to indole derivatives have resulted in compounds with improved inhibitory effects against HIV-1 integrase, with IC50 values as low as 0.13 μM for optimized derivatives . The introduction of halogenated groups at specific positions has been linked to enhanced binding affinity and biological activity.

Anticancer Activity:

Indole-based compounds have also demonstrated promising anticancer properties. In various studies, derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins and inhibition of key signaling pathways (e.g., PI3K/Akt) involved in cell survival . The trifluoromethyl group in particular may enhance metabolic stability and bioavailability, making these compounds suitable candidates for further development.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by several factors:

- Substitution Patterns: The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and may improve binding to target proteins.

- Positioning of Functional Groups: Variations in the positioning of halogens or other substituents can lead to significant changes in potency. For example, studies have shown that introducing long-chain substituents at specific positions can markedly improve integrase inhibitory activity .

| Compound | Position | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|---|

| 3 | C2 | Carboxyl | 0.13 | Integrase Inhibitor |

| 16b | C6 | Halogenated Aniline | 1.05–1.70 | Integrase Inhibitor |

| 20a | C3 | Long Chain | Varies | Enhanced Activity |

Case Studies

-

HIV-1 Integrase Inhibition:

A study evaluated various indole derivatives for their ability to inhibit HIV-1 integrase. Compounds with modifications at the C3 position showed significant improvements in activity due to enhanced interactions with the enzyme's active site . -

Anticancer Studies:

Research has indicated that indole derivatives can inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting critical signaling pathways associated with cancer cell proliferation .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS, CH₂Cl₂, RT | 65-75% | |

| Functionalization | CuI, PEG-400/DMF, 12h | 25-50% | |

| Purification | Flash chromatography | >95% purity |

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.23 ppm, CF₃ group at δ -114.65 in ¹⁹F NMR) .

- HSQC/HMBC resolves connectivity in complex indole scaffolds .

- Mass Spectrometry :

- HRMS (FAB or ESI) validates molecular ions (e.g., [M+H]+ m/z 427.0757) .

- X-ray Crystallography :

- Resolves dihedral angles (e.g., 6° between –COOH and indole ring in analogs) .

Advanced: How do steric and electronic effects influence substitution reactions at the bromine site?

Methodological Answer:

The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under specific conditions:

- Steric hindrance : The 3-methyl group reduces reactivity at adjacent positions, directing substitutions to the 4-bromo site .

- Electron-withdrawing effects : The trifluoromethyl group deactivates the ring, requiring strong nucleophiles (e.g., amines, thiols) and bases (NaH) in DMF .

- Coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80-100°C) .

Q. Key Data :

- Kinetic studies : Second-order kinetics observed in SNAr with KF/18-crown-6 in DMSO .

- Yields : Substitution with morpholine achieves ~60% yield under optimized conditions .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR (¹H, ¹³C, ¹⁹F) with HRMS to confirm molecular formula .

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks .

- Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and compare with experimental data .

Case Study : Discrepancies in ¹³C NMR signals for CF₃ (δ 121.2 vs. 127.8 ppm) were resolved via HMBC, confirming through-space coupling .

Advanced: How does the trifluoromethyl group modulate biological activity in indole derivatives?

Methodological Answer:

- Lipophilicity : The CF₃ group increases logP by ~1.5 units, enhancing membrane permeability .

- Enzyme inhibition : Trifluoromethylated indoles show 2-fold higher IC₅₀ (15 μM vs. 30 μM) in kinase assays compared to non-fluorinated analogs .

- Metabolic stability : The CF₃ group reduces oxidative metabolism in microsomal studies (t½ = 120 min vs. 45 min for CH₃ derivatives) .

Q. Table 2: Biological Activity Comparison

| Compound | IC₅₀ (Anticancer) | logP | Reference |

|---|---|---|---|

| 4-Bromo-3-methyl-6-CF₃-indole | 15 μM | 2.8 | |

| 6-CF₃-indole (no Br) | 30 μM | 1.9 | |

| 5-Bromo-6-CH₃-indole | 60 μM | 2.1 |

Basic: What safety protocols are essential when handling brominated indole derivatives?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods for reactions releasing HBr gas (e.g., bromination) .

- Waste disposal : Halogenated waste containers for brominated byproducts .

- First aid : Immediate rinsing with water for skin/eye contact (15 min minimum) .

Advanced: How are in silico methods applied to predict the pharmacological targets of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina screens against kinase targets (e.g., EGFR, IC₅₀ = 15 μM predicted) .

- QSAR models : Predict ADMET properties using VolSurf+ (e.g., BBB permeability score = -0.3) .

- Pharmacophore mapping : Identifies H-bond acceptors (Br, CF₃) and aromatic features for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.